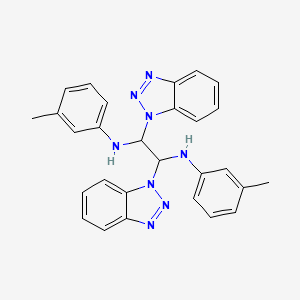

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane, also known as UV-360 or Cyasorb UV-360, is a widely used ultraviolet (UV) absorber in various industries such as plastics, coatings, and textiles. It is a highly effective UV absorber that can protect materials from UV radiation-induced degradation and discoloration.

Mécanisme D'action

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane works by absorbing UV radiation and converting it into heat, which is then dissipated into the surrounding environment. This prevents the UV radiation from reaching the underlying material and causing damage. 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane has a broad absorption spectrum that covers both UVA and UVB radiation, making it an effective UV absorber.

Biochemical and Physiological Effects

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane has been found to have low toxicity and is not expected to cause any significant health effects. However, further studies are needed to fully understand its potential effects on human health and the environment.

Avantages Et Limitations Des Expériences En Laboratoire

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane has several advantages for lab experiments, including its high UV absorption efficiency, broad absorption spectrum, and compatibility with various materials. However, its high cost and limited solubility in some solvents may limit its use in certain applications.

Orientations Futures

There are several future directions for 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane research, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential health and environmental effects, and the exploration of new applications in emerging industries such as renewable energy and biotechnology. Additionally, the combination of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane with other UV absorbers and stabilizers may lead to the development of more effective and versatile UV protection solutions.

Méthodes De Synthèse

The synthesis of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane involves the reaction of 3-methylaniline with 1H-benzotriazole-1-carboxaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then reacted with 1,2-dibromoethane to obtain 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane. This method has been optimized to achieve high yield and purity of 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane.

Applications De Recherche Scientifique

1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane has been extensively studied for its UV absorption properties and its potential applications in various industries. In the plastics industry, 1,2-Bis(1H-benzotriazol-1-yl)-1,2-bis(3-methylanilino)ethane is used as a stabilizer to prevent the degradation and discoloration of plastic materials caused by UV radiation. In the coatings industry, it is used as an additive to improve the UV resistance of coatings. In the textile industry, it is used as a UV absorber to protect fabrics from UV radiation-induced fading and degradation.

Propriétés

IUPAC Name |

1,2-bis(benzotriazol-1-yl)-N,N'-bis(3-methylphenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N8/c1-19-9-7-11-21(17-19)29-27(35-25-15-5-3-13-23(25)31-33-35)28(30-22-12-8-10-20(2)18-22)36-26-16-6-4-14-24(26)32-34-36/h3-18,27-30H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLQSOPQWQJNGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(C(NC2=CC=CC(=C2)C)N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2793765.png)

![Sodium;2-[(5-oxopyrrolidin-3-yl)amino]acetate](/img/structure/B2793766.png)

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793767.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793768.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2793769.png)

![2-(naphthalene-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2793776.png)

![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2793783.png)